Cas no 19781-77-2 (6-Hepten-3-ol)

6-Hepten-3-ol is an unsaturated aliphatic alcohol with the molecular formula C7H14O, featuring a hydroxyl group at the third carbon and a double bond between the sixth and seventh carbons. This compound is of interest in organic synthesis due to its reactive sites, which allow for further functionalization, including hydrogenation, oxidation, or polymerization. Its structure makes it a versatile intermediate for producing fragrances, flavors, and specialty chemicals. The presence of both hydroxyl and alkene groups enables selective reactions, offering flexibility in synthetic pathways. 6-Hepten-3-ol is typically characterized by its clear, colorless appearance and mild odor, with applications in research and industrial chemistry.
6-Hepten-3-ol structure
6-Hepten-3-ol structure
Product Name:6-Hepten-3-ol
CAS No:19781-77-2
MF:C7H14O
MW:114.185462474823
CID:88124
PubChem ID:140608
Update Time:2025-06-09

6-Hepten-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Hepten-3-ol
    • hept-6-en-3-ol
    • 3-BUTENYL ETHYL CARBINOL
    • F94291
    • FT-0637907
    • 19781-77-2
    • AKOS009157824
    • Allylmethylathylcarbinol
    • DTXSID40941569
    • XFXWEAWJVWCOBF-UHFFFAOYSA-N
    • AS-56580
    • SCHEMBL2470235
    • EN300-4207978
    • MFCD00046683
    • A880017
    • SB84375
    • DB-044983
    • MDL: MFCD00046683
    • Inchi: 1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3
    • InChI Key: XFXWEAWJVWCOBF-UHFFFAOYSA-N
    • SMILES: OC(CC)CCC=C

Computed Properties

  • Exact Mass: 114.10400
  • Monoisotopic Mass: 114.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 59.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2
  • Topological Polar Surface Area: 20.2A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.8596 (estimate)
  • Melting Point: 26°C (estimate)
  • Boiling Point: 178.73°C (estimate)
  • Flash Point: 59.8°C
  • Refractive Index: 1.4311 (estimate)
  • PSA: 20.23000
  • LogP: 1.72350
  • Solubility: Not determined

6-Hepten-3-ol Security Information

  • Hazardous Material transportation number:UN 1987
  • Hazard Category Code: 10-36/37/38
  • Safety Instruction: 16-26-36
  • Packing Group:III
  • Packing Group:III
  • HazardClass:3
  • PackingGroup:III

6-Hepten-3-ol Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

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6-Hepten-3-ol Related Literature

Additional information on 6-Hepten-3-ol

Recent Advances in the Study of 6-Hepten-3-ol (CAS: 19781-77-2) in Chemical Biology and Pharmaceutical Research

6-Hepten-3-ol (CAS: 19781-77-2) is a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in synthetic chemistry and potential therapeutic properties. Recent studies have explored its role as a precursor in the synthesis of bioactive molecules and its interactions with biological systems. This research brief aims to summarize the latest findings related to 6-Hepten-3-ol, focusing on its chemical properties, synthesis pathways, and biological activities.

One of the key advancements in the study of 6-Hepten-3-ol involves its use in the synthesis of complex natural products and pharmaceuticals. Researchers have developed novel catalytic methods to enhance the efficiency and selectivity of reactions involving this compound. For instance, a 2023 study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to functionalize 6-Hepten-3-ol, yielding derivatives with improved bioactivity. These findings highlight the compound's potential as a building block for drug discovery.

In addition to its synthetic utility, 6-Hepten-3-ol has been investigated for its biological effects. Recent in vitro studies have shown that certain derivatives of 6-Hepten-3-ol exhibit antimicrobial and anti-inflammatory properties. A 2022 paper in Bioorganic & Medicinal Chemistry reported that these derivatives could inhibit the growth of pathogenic bacteria and reduce inflammation in cellular models. These results suggest that 6-Hepten-3-ol-based compounds could be promising candidates for developing new antimicrobial and anti-inflammatory agents.

Further research has explored the mechanistic pathways underlying the biological activities of 6-Hepten-3-ol derivatives. Advanced spectroscopic and computational techniques have been employed to elucidate their interactions with target proteins and enzymes. For example, molecular docking studies have revealed that specific derivatives bind to the active sites of bacterial enzymes, disrupting essential metabolic processes. Such insights are crucial for optimizing the design of 6-Hepten-3-ol-based therapeutics.

Despite these promising developments, challenges remain in the practical application of 6-Hepten-3-ol and its derivatives. Issues such as stability, bioavailability, and toxicity need to be addressed through further preclinical and clinical studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and translate laboratory findings into viable pharmaceutical products.

In conclusion, recent research on 6-Hepten-3-ol (CAS: 19781-77-2) underscores its potential as a valuable tool in chemical biology and drug development. Advances in synthetic methodologies and biological evaluations have expanded our understanding of this compound's capabilities. Future studies should focus on refining its applications and addressing the challenges associated with its use in medicine. This brief provides a snapshot of the current state of research and highlights directions for future exploration.

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